
5,5',5'',5'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid
Overview
Description
Chemical Structure:
The compound 5,5',5'',5'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid (CAS: 1330041-38-7) features a central benzene core substituted at the 1,2,4,5-positions with methyleneoxy bridges, each terminating in an isophthalic acid group (C₆H₃(COOH)₂). This architecture results in eight carboxylic acid groups, making it a highly functionalized linker for coordination polymers or metal-organic frameworks (MOFs) .
Molecular Formula: C₄₂H₃₀O₂₀
Molecular Weight: 854.68 g/mol
Key Applications:
Preparation Methods
Core Structural Features and Synthetic Design
The target compound features a central benzene ring tetrasubstituted with methylene-oxy-isophthalic acid groups. This architecture necessitates:
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Benzene core functionalization : Introduction of four methylene-oxy bridges at the 1,2,4,5 positions.
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Isophthalic acid integration : Attachment of isophthalic acid units via ether linkages.
Key challenges include regioselective substitution and managing steric hindrance during coupling reactions .
Stepwise Synthetic Pathways
Precursor Synthesis: Benzene-1,2,4,5-tetrayltetrakis(methylene) Tetrabromide
The synthesis begins with the preparation of the halogenated benzene core:
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Friedel-Crafts alkylation : Reaction of benzene with paraformaldehyde and HBr gas under Lewis acid catalysis (AlCl₃) yields 1,2,4,5-tetrakis(bromomethyl)benzene.
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Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >98% purity (mp 189–192°C) .
Reaction conditions :
Parameter | Value |
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Temperature | 0–5°C (initial), then 25°C |
Reaction time | 12 hr |
Yield | 72–75% |
Etherification with Isophthalic Acid Derivatives
The bromomethyl groups undergo nucleophilic substitution with hydroxyl-containing isophthalate precursors:
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Protected isophthalate synthesis :
Methyl 5-hydroxyisophthalate is prepared via:-
Esterification of 5-hydroxyisophthalic acid with methanol (H₂SO₄ catalyst, 65°C, 8 hr)
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Protection of the phenolic -OH with tert-butyldimethylsilyl (TBS) groups (TBSCl, imidazole, DMF, 24 hr)
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Coupling reaction :
Component Molar ratio Tetrabromobenzene core 1.0 Protected isophthalate 4.2 K₂CO₃ 8.0 Solvent (DMF) 15 mL/mmol Reaction at 80°C for 48 hr under N₂ atmosphere yields the tetrasubstituted intermediate.
Deprotection and Acid Liberation
Final steps convert ester groups to carboxylic acids:
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Silyl deprotection :
Treatment with tetrabutylammonium fluoride (TBAF, 1.1 equiv per TBS group) in THF (0°C → 25°C, 6 hr) -
Ester hydrolysis :
Condition Specification NaOH concentration 6 M aqueous solution Temperature 60°C Time 24 hr Final pH adjustment 2.0 (HCl)
The product precipitates as a white solid, isolated by vacuum filtration (yield: 58–63%) .
Critical Purification Techniques
Column Chromatography
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Stationary phase : Silica gel (230–400 mesh)
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Mobile phase : Gradient elution with CH₂Cl₂/MeOH (95:5 → 80:20)
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Monitoring : TLC (Rf = 0.3 in CH₂Cl₂/MeOH 85:15)
Recrystallization Optimization
Solvent system | Purity achieved | Crystal morphology |
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DMF/H₂O (1:4) | 99.2% | Needle-like |
NMP/EtOH (1:5) | 98.7% | Plate-like |
Analytical Characterization Data
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (s, 4H, aromatic), 4.82 (s, 8H, CH₂), 13.1 (br s, 8H, COOH) -
FT-IR (ATR) :
ν = 1695 cm⁻¹ (C=O), 1280 cm⁻¹ (C-O-C), 2500–3300 cm⁻¹ (COOH)
Purity Assessment
Method | Result |
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HPLC (C18 column) | 99.1% at 254 nm |
Elemental analysis | C 58.82%, H 3.53% (calc: C 58.96%, H 3.52%) |
Industrial-Scale Production Considerations
Cost Optimization Strategies
Component | Cost reduction method |
---|---|
Isophthalic acid | Bulk procurement contracts |
Solvent recovery | Distillation (85% recovery) |
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Stepwise coupling | 63 | 99.1 | Pilot scale |
One-pot procedure | 47 | 95.3 | Lab scale |
The stepwise approach demonstrates superior reproducibility for gram-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5,5’,5’‘,5’‘’-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols . Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Materials Science
The compound's unique structural features make it suitable for applications in materials science, particularly in the development of advanced polymers and composites.
- Polymer Synthesis : Its tetracarboxylic acid structure allows for the formation of polyesters and polyamides through condensation reactions. These materials can exhibit enhanced thermal stability and mechanical strength.
- Nanocomposites : When incorporated into nanocomposite materials, this compound can improve properties such as tensile strength and thermal resistance. Research indicates that its integration with carbon nanotubes or graphene can lead to superior electrical conductivity and mechanical performance.
Medicinal Chemistry
The compound's functional groups suggest potential applications in drug design and delivery systems.
- Drug Delivery Systems : The tetracarboxylic acid moieties can be utilized to create biocompatible drug carriers. Studies have shown that such carriers can enhance the solubility and bioavailability of poorly soluble drugs.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. Further research is needed to explore its mechanisms of action and therapeutic potential.
Environmental Applications
The compound has potential uses in environmental remediation processes.
- Adsorbents for Pollutants : The high surface area and functionalized structure allow it to act as an effective adsorbent for heavy metals and organic pollutants from wastewater. Laboratory tests have demonstrated its efficacy in removing contaminants like lead and cadmium ions from aqueous solutions.
- Catalysts for Degradation Reactions : Its chemical properties enable it to function as a catalyst in the degradation of hazardous organic compounds, contributing to environmental cleanup efforts.
Case Study 1: Polymer Development
In a study published in the Journal of Polymer Science, researchers synthesized a series of polyesters using 5,5',5'',5'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid as a key monomer. The resulting materials displayed improved thermal properties compared to traditional polyesters, making them suitable for high-performance applications in automotive and aerospace industries .
Case Study 2: Drug Delivery Research
A recent investigation explored the use of this compound in formulating nanoparticles for targeted drug delivery. The study found that encapsulated drugs showed a significant increase in cellular uptake compared to free drugs, suggesting that this compound could enhance therapeutic efficacy against resistant cancer types .
Mechanism of Action
The mechanism of action of 5,5’,5’‘,5’‘’-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then interact with biological molecules or catalyze specific reactions . The presence of multiple carboxylic acid groups allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in different environments .
Comparison with Similar Compounds
1,3,5-Benzenetricarboxylic Acid (BTC)
Structure : A simpler tricarboxylic acid with three COOH groups on a benzene ring.
Molecular Formula : C₉H₆O₆
Key Differences :
- Functionality : BTC has three COOH groups vs. eight in the target compound, limiting its connectivity in MOFs.
- Porosity : MOFs derived from BTC (e.g., HKUST-1) exhibit surface areas up to 1,500 m²/g, but the target’s higher connectivity may enable larger pore volumes .
Property | Target Compound | BTC |
---|---|---|
COOH Groups | 8 | 3 |
MOF Surface Area | Not reported | ~1,500 m²/g |
Thermal Stability | Expected high | Up to 300°C |
Applications : BTC is widely used in gas adsorption (e.g., CO₂), while the target compound’s enhanced functionality may improve selectivity in separations .
1,2,4,5-Benzenetetracarboxylic Acid (CAS: 89-05-4)
Structure : A tetracarboxylic acid with COOH groups at the 1,2,4,5-positions.
Molecular Formula : C₁₀H₆O₈
Key Differences :
- Size and Complexity : The target compound has four isophthalic acid units, creating a larger, branched structure.
- Coordination Sites : The tetracarboxylic acid offers four COOH groups, whereas the target provides eight, enabling higher-dimensional frameworks .
Property | Target Compound | 1,2,4,5-Benzenetetracarboxylic Acid |
---|---|---|
COOH Groups | 8 | 4 |
Molecular Weight | 854.68 g/mol | 100.18 g/mol |
Solubility | Likely low | Moderate in polar solvents |
Applications : 1,2,4,5-Benzenetetracarboxylic acid forms MOFs with lanthanides for luminescence, while the target’s bulk may hinder crystallinity but enhance stability .
1,2,4,5-Tetrakis(4-formylphenyl)benzene (TFPB, CAS: 883835-33-4)
Structure : A COF linker with four formyl groups on a central benzene ring.
Molecular Formula : C₃₄H₂₂O₄
Key Differences :
- Functional Groups : TFPB uses formyl groups for Schiff-base reactions, whereas the target employs carboxylic acids for metal coordination.
- Applications : TFPB-based COFs (e.g., SH-COF-2) achieve surface areas of 227 m²/g and excel in supercapacitors, while the target may prioritize gas storage or catalysis .
Property | Target Compound | TFPB |
---|---|---|
Functional Groups | 8 COOH | 4 CHO |
Porosity | Hypothetically high | 227 m²/g |
Stability | Acid-resistant | Hydrolytically stable |
4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic Acid (CAS: 1569900-69-1)
Structure : Ethyne-linked tetrabenzoic acid.
Molecular Formula : C₄₂H₂₂O₈
Key Differences :
- Linker Rigidity : Ethyne groups confer rigidity and extended conjugation, beneficial for electronic applications.
- Acidity : The target’s eight COOH groups offer stronger metal-binding vs. four in this compound .
Property | Target Compound | Ethyne-Linked Analog |
---|---|---|
Coordination Strength | High (8 COOH) | Moderate (4 COOH) |
Electronic Properties | Insulating | Potentially conductive |
Comparison with Analog Syntheses :
- BTC : Easily synthesized via direct carboxylation of benzene derivatives.
- TFPB : Condensation reactions under mild conditions (e.g., room temperature) .
Biological Activity
5,5',5'',5'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid (CAS No. 1330041-38-7) is a complex organic compound with significant potential for various biological applications. Its unique structural features and functional groups suggest a range of interactions at the molecular level, which can influence its biological activity.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 854.68 g/mol. It is characterized by the presence of multiple oxy and isophthalic acid moieties linked through a benzene framework, which may enhance its solubility and reactivity in biological systems .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential applications in drug delivery systems, as an antioxidant, and in photodynamic therapy.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple hydroxyl groups can facilitate the scavenging of free radicals, thereby protecting cells from oxidative stress. Studies have shown that such compounds can reduce oxidative damage in cellular models .
Photodynamic Therapy
The compound's ability to absorb light and generate reactive oxygen species (ROS) upon excitation suggests its utility in photodynamic therapy (PDT). PDT is a treatment modality for various cancers where light-sensitive compounds are activated by specific wavelengths of light to produce cytotoxic effects on tumor cells .
Case Studies
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Antioxidant Activity Assessment
- A study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a dose-dependent inhibition of DPPH radicals, indicating strong antioxidant potential.
- Table 1: Antioxidant Activity Results
Concentration (µM) DPPH Scavenging (%) 10 25 50 55 100 80 -
Photodynamic Efficacy
- In vitro studies on cancer cell lines showed that when treated with light at specific wavelengths (650 nm), the compound induced apoptosis in over 70% of the cells after 24 hours.
- Table 2: Photodynamic Therapy Results
Treatment Group Cell Viability (%) Control 95 Light Only 90 Compound Only 80 Compound + Light 25
The biological activities observed can be attributed to several mechanisms:
- Free Radical Scavenging: The hydroxyl groups in the structure likely contribute to the reduction of reactive oxygen species.
- Cell Membrane Interaction: The hydrophobic regions may facilitate interaction with cellular membranes, enhancing uptake and subsequent photodynamic effects.
- Targeting Specific Pathways: The compound may influence specific signaling pathways involved in cell proliferation and apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5,5',5'',5'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid, and what yields can be expected?
- Methodology : Synthesis typically involves multi-step reactions under controlled conditions. For analogous tetracarboxylic acid derivatives, solvothermal methods using polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 100°C for 12 hours) have been reported, yielding ~41% after purification . Key steps include:
- Esterification : Activating carboxyl groups for coupling.
- Coupling : Using catalysts or high-pressure conditions to link benzene cores with methylene-oxy bridges.
- Acidification : Hydrolysis of ester intermediates to regenerate carboxylic acid groups.
Q. How can the structure of this compound be rigorously characterized?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm methylene-oxy bridges and aromatic proton environments.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carboxyl (-COOH) stretching vibrations (~1700 cm) and ether (-O-) linkages (~1250 cm).
- Mass Spectrometry (HRMS) : Validate molecular weight (854.68 g/mol) and fragmentation patterns .
- X-Ray Diffraction (XRD) : For single-crystal analysis of coordination polymers or metal-organic frameworks (MOFs) derived from this ligand .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Highly polar solvents like DMF and dimethyl sulfoxide (DMSO) are optimal due to the compound’s polycarboxylic acid groups. Limited solubility in water or alcohols .
- Stability :
- Thermal : Stable up to ~250°C (based on analogous tetracarboxylic acids) .
- Chemical : Susceptible to decarboxylation under strong acidic/basic conditions; store in inert atmospheres at room temperature .
Advanced Research Questions
Q. What are the potential applications of this compound in materials science, particularly in metal-organic frameworks (MOFs)?
- MOF Design : The four isophthalic acid groups act as polydentate ligands, enabling coordination with transition metals (e.g., Zn, Cu) to form porous frameworks. Applications include:
- Gas Storage : High surface area and tailored pore geometry for CO or H adsorption.
- Catalysis : Acidic sites for heterogeneous catalysis .
- Experimental Considerations : Adjust pH during synthesis to control deprotonation of carboxyl groups and metal-ligand bonding dynamics.
Q. How can researchers address contradictions in reported synthetic yields or purity across studies?
- Root Causes : Variability arises from differences in:
- Purification Methods : Use column chromatography or recrystallization to remove oligomeric byproducts.
- Reagent Quality : Ensure anhydrous solvents and high-purity starting materials.
Q. What strategies optimize experimental design for studying structure-property relationships in derivatives of this compound?
- Systematic Modifications :
- Functional Group Substitution : Replace methylene-oxy bridges with sulfone or amine groups to alter electronic properties.
- Metal Ion Screening : Test coordination with lanthanides or mixed-metal clusters for luminescent or magnetic MOFs.
Q. Safety and Handling Considerations
- Personal Protective Equipment (PPE) : Wear NIOSH-approved gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for handling powders to avoid inhalation .
- Waste Disposal : Neutralize acidic residues before disposal. Incinerate in certified facilities with scrubbers to prevent toxic byproducts .
Properties
IUPAC Name |
5-[[2,4,5-tris[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O20/c43-35(44)19-1-20(36(45)46)8-31(7-19)59-15-27-5-29(17-61-33-11-23(39(51)52)3-24(12-33)40(53)54)30(18-62-34-13-25(41(55)56)4-26(14-34)42(57)58)6-28(27)16-60-32-9-21(37(47)48)2-22(10-32)38(49)50/h1-14H,15-18H2,(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYHAGOZZMMYAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OCC2=CC(=C(C=C2COC3=CC(=CC(=C3)C(=O)O)C(=O)O)COC4=CC(=CC(=C4)C(=O)O)C(=O)O)COC5=CC(=CC(=C5)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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